molecular formula C12H18ClN3O2 B5639198 (3R*,4R*)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-3,4-dimethyl-3-pyrrolidinol

(3R*,4R*)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-3,4-dimethyl-3-pyrrolidinol

Cat. No. B5639198
M. Wt: 271.74 g/mol
InChI Key: NODLMPHPEMKNJV-PELKAZGASA-N
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Description

The compound belongs to a class of organic molecules characterized by pyrrolidinol and pyrazole functionalities, often investigated for their diverse chemical properties and potential applications in various fields such as medicinal chemistry and materials science. These compounds' synthesis and study involve complex organic synthesis techniques, spectroscopic analysis, and computational chemistry approaches to elucidate their structure, reactivity, and properties.

Synthesis Analysis

The synthesis of complex organic molecules like the one mentioned typically involves multi-step chemical reactions, starting from simpler precursors. A common approach for synthesizing pyrazole derivatives involves aldol condensation reactions, as seen in the synthesis of related compounds such as ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), which is synthesized through the reaction of ethyl 3, 5-dimethyl-4-actyl-1H-pyrrole-2-carboxylate with furan-2-carbaldehyde in the presence of a strong hydroxyl base as a catalyst (Singh, Rawat, & Sahu, 2014).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using spectroscopic methods like FT–IR, NMR, and UV–visible analyses, supported by quantum chemical calculations. These analyses reveal the electronic configuration, molecular geometry, and the nature of chemical bonds within the molecule, providing insights into the compound's reactivity and properties. For example, the study on EFADPC utilized quantum chemical calculations to correlate with experimental data, revealing significant insights into the molecule's structure and reactivity (Singh, Rawat, & Sahu, 2014).

Chemical Reactions and Properties

Chemical properties of pyrazole derivatives are influenced by their functional groups, which can participate in various chemical reactions, including nucleophilic substitution, condensation, and cycloaddition reactions. The chemical reactivity can be further understood through computational studies, such as density functional theory (DFT) analyses, which predict sites prone to nucleophilic attack and potential for forming heterocyclic compounds (Singh, Baboo, Rawat, & Gupta, 2013).

properties

IUPAC Name

(4-chloro-2-ethylpyrazol-3-yl)-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O2/c1-4-16-10(9(13)5-14-16)11(17)15-6-8(2)12(3,18)7-15/h5,8,18H,4,6-7H2,1-3H3/t8-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODLMPHPEMKNJV-PELKAZGASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)N2CC(C(C2)(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)Cl)C(=O)N2C[C@H]([C@@](C2)(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-chloro-2-ethylpyrazol-3-yl)-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]methanone

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